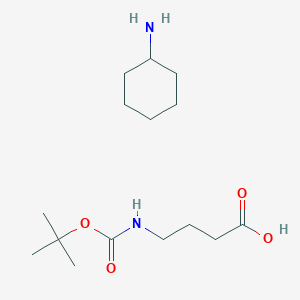

Boc-4-aminobutyric acid cha salt

Beschreibung

BenchChem offers high-quality Boc-4-aminobutyric acid cha salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-4-aminobutyric acid cha salt including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H30N2O4 |

|---|---|

Molekulargewicht |

302.41 g/mol |

IUPAC-Name |

cyclohexanamine;4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C9H17NO4.C6H13N/c1-9(2,3)14-8(13)10-6-4-5-7(11)12;7-6-4-2-1-3-5-6/h4-6H2,1-3H3,(H,10,13)(H,11,12);6H,1-5,7H2 |

InChI-Schlüssel |

JRJMUZKWKXBQOE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCCCC(=O)O.C1CCC(CC1)N |

Herkunft des Produkts |

United States |

The Mechanistic Role of Boc-Protected GABA Analogs in Neurological Drug Discovery: Overcoming the Blood-Brain Barrier

Executive Summary

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). While modulating GABAergic pathways is a validated strategy for treating epilepsy, schizophrenia, and neurodegenerative disorders, the direct administration of GABA is clinically futile. Its zwitterionic nature at physiological pH inherently prevents it from crossing the blood-brain barrier (BBB)[1]. To circumvent this pharmacokinetic limitation, neurological drug development relies heavily on tert-butyloxycarbonyl (Boc)-protected GABA (Boc-GABA) as a foundational synthetic intermediate. This whitepaper explores the mechanism of action of Boc-GABA derivatives, detailing how transient protection enables the synthesis of highly lipophilic mutual prodrugs, dual-targeting receptor modulators, and advanced nanoprobes.

The Chemical Rationale: Why Boc-Protection?

The inherent challenge in synthesizing GABA derivatives lies in its bifunctional nature. The free primary amine and carboxylic acid groups make GABA highly polar, resulting in an immense desolvation energy penalty that precludes passive diffusion across the lipophilic endothelial cells of the BBB[1]. Furthermore, during synthetic coupling, unprotected GABA rapidly undergoes intramolecular cyclization (lactamization) to form 2-pyrrolidone, destroying the active pharmacophore.

The introduction of the Boc group (yielding N-Boc-GABA) solves both issues. The Boc group masks the nucleophilicity of the primary amine, preventing self-polymerization and directing reactivity exclusively to the carboxylic acid. This allows for the precise esterification or amidation of GABA with other neuroactive compounds, generating lipophilic conjugates that can easily penetrate the CNS[2].

Mechanism of Action: The Mutual Prodrug Strategy

The primary application of Boc-GABA in neurological research is the creation of "mutual prodrugs." In this paradigm, Boc-GABA is coupled to another active pharmaceutical ingredient (API), the Boc group is cleaved, and the resulting lipophilic conjugate is administered systemically. Once the conjugate crosses the BBB, endogenous CNS esterases or amidases hydrolyze the covalent bond, simultaneously releasing free GABA and the parent API to act synergistically[3].

Synergistic Case Studies

-

CYP-1020 (Perphenazine-GABA): Classic schizophrenia treatments rely on dopamine D2 receptor antagonists like perphenazine, which frequently induce severe extrapyramidal symptoms (EPS) such as catalepsy. By coupling Boc-GABA to perphenazine, researchers created CYP-1020. Upon CNS hydrolysis, the released GABA acts as a GABA-A receptor agonist, effectively neutralizing the EPS induced by the perphenazine moiety while maintaining antipsychotic efficacy[2][4].

-

Gabactyzine (Benactyzine-GABA): Organophosphate (OP) poisoning triggers lethal cholinergic crises and seizures. Gabactyzine is an ester prodrug designed to release benactyzine (an anticholinergic) and GABA. The dual release provides a synergistic blockade of hyperactive cholinergic signaling and potentiation of inhibitory GABAergic pathways, halting OP-induced neurotoxicity[5].

-

L-DOPA-GABA Conjugates: To combat Parkinson's disease, conjugates linking L-DOPA to one or multiple GABA moieties have been synthesized. These conjugates replenish depleted dopamine levels while the co-released GABA dampens the hyperactive neuronal firing associated with motor tremors[3].

Fig 1: Mechanism of BBB penetration and CNS hydrolysis of GABA prodrugs.

Dual-Targeting Molecules and Receptor Probes

Beyond transient prodrugs, Boc-GABA is utilized to construct stable, multivalent ligands that do not undergo hydrolysis, but rather bind to multiple receptors simultaneously.

-

5-HT6 / GABA-A Dual Modulators: Depression associated with neuroinflammation is notoriously difficult to treat. Researchers have synthesized dual-targeting molecules by linking Boc-GABA to 5-HT6 receptor antagonists. The optimized lead compound (Compound 16) demonstrated a binding affinity (Ki = 147.0 ± 12.7 nM) highly comparable to natural GABA (Ki = 98 nM). This dual action synergistically reduces the secretion of proinflammatory cytokines while exerting potent antidepressant effects[6].

-

Quantum Dot Nanoprobes: To map the binding kinetics of GABA-A (α1β2γ2) and GABA-C (ρ1) receptors, researchers synthesized fluorescent GABA-qdots. An N-hydroxysuccinimide ester of Boc-GABA (Boc-AH-NHS) was reacted with a PEG-activated quantum dot surface, followed by trifluoroacetic acid (TFA) deprotection. These probes allow for real-time, quantitative fluorescence imaging of receptor localization on living oocytes[7].

Quantitative Data Summary

Table 1: Pharmacological Profiles of Synthesized GABA-Conjugates

| Conjugate Name | Parent API / Scaffold | Target Receptors | Primary Indication | Binding Affinity / Activity |

| CYP-1020 | Perphenazine | D2 (Antagonist), GABA-A (Agonist) | Schizophrenia | High Dopamine Efflux; Reduced EPS[4] |

| Gabactyzine | Benactyzine | mAChR (Antagonist), GABA-A (Agonist) | Organophosphate Poisoning | Synergistic Seizure Suppression[5] |

| L-DOPA-GABA | L-DOPA | Dopamine Synthesis, GABA-A (Agonist) | Parkinson's Disease | BBB Permeable; Sustained Release[3] |

| Compound 16 | 5-HT6 Antagonist | 5-HT6 (Antagonist), GABA-A (Agonist) | Depression / Neuroinflammation | GABA-A Ki = 147.0 ± 12.7 nM[6] |

Experimental Methodologies: Synthesis and Validation

To ensure scientific rigor and reproducibility, the synthesis of GABAergic prodrugs must follow self-validating protocols. The choice of coupling agent is paramount. While carbonyldiimidazole (CDI) is frequently used, it often yields poor recovery when reacting with sterically hindered alcohols (e.g., phenothiazines). Dicyclohexylcarbodiimide (DCC) combined with 4-dimethylaminopyridine (DMAP) is the preferred catalytic system for high-yield esterification[2].

Protocol 1: Synthesis of a GABA-Ester Prodrug via DCC/DMAP Coupling

This protocol utilizes a self-validating feedback loop, requiring analytical confirmation before proceeding to deprotection.

-

Preparation & Atmospheric Control: Dissolve the target API (e.g., perphenazine, 1.0 eq) and N-Boc-GABA (1.2 eq) in anhydrous dichloromethane (CH2Cl2). Purge the reaction vessel with argon gas.

-

Causality: Argon displacement prevents the oxidative degradation of sensitive API scaffolds, ensuring high fidelity of the starting materials.

-

-

Catalytic Activation: Add DMAP (0.3 eq) to the solution.

-

Causality: DMAP acts as a highly efficient nucleophilic catalyst. It reacts with the DCC-activated Boc-GABA to form a reactive N-acylpyridinium intermediate, which easily overcomes the steric hindrance of bulky API alcohols[2].

-

-

Coupling: Cool the mixture to 0°C using an ice bath. Add DCC (1.2 eq) portion-wise. Stir the mixture, allowing it to slowly warm to room temperature over 16 hours.

-

Causality: Cooling the reaction during DCC addition prevents the highly exothermic formation of inactive N-acylurea byproducts, forcing the reaction toward the desired O-acylisourea intermediate.

-

-

Intermediate Validation (Self-Validation Step): Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate with saturated NaHCO3 and brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography. Do not proceed until the intermediate is confirmed via 1H-NMR and LC-MS to ensure the ester bond is fully formed and the Boc group is intact.

-

Deprotection: Dissolve the validated N-Boc-ester in a 1:1 (v/v) mixture of CH2Cl2 and trifluoroacetic acid (TFA). Stir for 2 hours at ambient temperature[7].

-

Causality: The Boc group is highly acid-labile. TFA cleaves the group, releasing gaseous isobutylene and carbon dioxide. The evolution of gas drives the reaction to completion according to Le Chatelier's principle, leaving no chemical residue behind other than the TFA salt of the product.

-

-

Isolation: Evaporate the solvent under reduced pressure and precipitate the final GABA-ester salt using cold diethyl ether.

Protocol 2: Radioligand Binding Assay for GABA-A Receptor Affinity

-

Membrane Preparation: Isolate cortical membranes from rat brains, homogenize in 50 mM Tris-HCl buffer (pH 7.4), and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate the membrane suspension with[3H]muscimol (a highly specific GABA-A radioligand) and varying concentrations of the synthesized GABA-conjugate (ranging from 10^-9 to 10^-4 M) for 60 minutes at 4°C.

-

Causality: Conducting the assay at 4°C is critical; it minimizes receptor internalization and prevents the enzymatic degradation of the ligand by residual proteases, ensuring the measured Ki reflects true binding affinity rather than metabolic clearance[6].

-

-

Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash extensively with cold buffer to remove unbound radioligand. Measure the bound radioactivity using a liquid scintillation counter and calculate IC50 and Ki values using non-linear regression[6].

Fig 2: Experimental workflow for the synthesis and validation of GABA conjugates.

Conclusion

The strategic utilization of Boc-protected GABA analogs has fundamentally transformed the landscape of neurological drug discovery. By temporarily masking GABA's problematic zwitterionic nature, researchers can engineer highly lipophilic prodrugs capable of breaching the blood-brain barrier. Whether deployed as mutual prodrugs to mitigate the side effects of antipsychotics, as synergistic antidotes for neurotoxins, or as highly specific nanoprobes for receptor mapping, Boc-GABA remains an indispensable tool for translating theoretical neuropharmacology into viable clinical therapeutics.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US8722923B2 - Conjugates for treating neurodegenerative diseases and disorders - Google Patents [patents.google.com]

- 4. Portico [access.portico.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantum Dot Conjugates of GABA and Muscimol: Binding to α1β2γ2 and ρ1 GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Role of the dicyclohexylammonium counterion in Boc-amino acid salts

An In-Depth Technical Guide to the Role of the Dicyclohexylammonium Counterion in Boc-Amino Acid Salts

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of peptide synthesis and pharmaceutical development, the integrity of starting materials is paramount to the success of complex multi-step syntheses. N-α-tert-butyloxycarbonyl (Boc) protected amino acids are fundamental building blocks, yet their inherent physicochemical properties in the free acid form—often presenting as oils or non-crystalline solids—can compromise stability, handling, and ultimately, the purity of the final peptide. This technical guide provides a comprehensive exploration of the strategic use of the dicyclohexylammonium (DCHA) counterion to form stable, crystalline salts with Boc-amino acids. We will delve into the underlying chemical principles conferring this stability, present comparative physicochemical data, and provide detailed, field-proven protocols for the formation of these salts and their conversion back to the free acid for use in synthesis. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to leverage Boc-amino acid DCHA salts for more robust and reliable synthetic outcomes.

The Challenge with Free Acid Boc-Amino Acids

N-protected amino acids in their free carboxylic acid form are susceptible to various challenges that can impede the efficiency and reproducibility of peptide synthesis.[1] Many are non-crystalline, appearing as oils or amorphous solids that are difficult to handle, accurately weigh, and purify.[1][2] This physical state can also contribute to chemical instability, making them prone to degradation over time and increasing the likelihood of undesirable side reactions during peptide coupling steps.[1]

The Dicyclohexylammonium Salt Solution: A Principle of Stability

The formation of a dicyclohexylammonium (DCHA) salt with a Boc-amino acid is a straightforward acid-base reaction that confers significant stability.[1] Dicyclohexylamine, a strong organic base, deprotonates the carboxylic acid of the Boc-amino acid, resulting in the formation of a stable ionic adduct between the dicyclohexylammonium cation and the carboxylate anion.[1]

This salt formation addresses the challenges of the free acid form in two primary ways:

-

Induction of Crystallinity: The ionic nature and the bulky, non-hygroscopic structure of the dicyclohexylammonium counterion facilitate the formation of a stable, crystalline solid with a well-defined melting point.[2] This crystalline form is less susceptible to degradation from environmental factors like humidity and temperature, significantly enhancing the shelf-life and ensuring the long-term integrity of the amino acid derivative.[2]

-

Moderation of Nucleophilicity: The formation of the salt tempers the nucleophilicity of the carboxylate group.[1] This is a crucial aspect in preventing side reactions, such as the formation of dipeptide impurities during storage or synthesis.[1]

Figure 1: Formation of a stable Boc-Amino Acid DCHA salt from its free acid form.

Physicochemical Advantages: A Comparative Overview

The conversion of a Boc-amino acid from its free acid form to its DCHA salt results in significant changes to its physicochemical properties. The following table provides a comparative summary of these properties for representative amino acids.

| Property | Boc-L-Serine (Free Acid) | Boc-L-Serine DCHA Salt | Rationale for Improvement |

| Appearance | Amorphous or less crystalline solid | Crystalline, free-flowing powder | DCHA salt formation induces a more ordered, stable crystalline lattice.[2] |

| Melting Point | Lower, less defined | 161-164 °C[2] | The strong ionic interactions in the salt crystal lead to higher thermal stability.[2] |

| Stability | Prone to degradation | Significantly more stable for long-term storage | The crystalline structure and reduced hygroscopicity protect against environmental degradation.[2] |

| Handling | Can be difficult to weigh accurately | Easy to handle and weigh | The free-flowing crystalline nature simplifies laboratory handling.[2] |

The Role in Peptide Synthesis Workflows

Boc-amino acid DCHA salts are not directly used in the coupling step of solid-phase peptide synthesis (SPPS) due to their poor solubility in common solvents like dimethylformamide (DMF).[3] Instead, their enhanced stability makes them ideal for long-term storage. Prior to use in synthesis, the DCHA salt must be converted back to the free acid. This two-step workflow ensures that a high-purity, stable starting material is maintained until the point of use.

Figure 2: Workflow illustrating the use of Boc-Amino Acid DCHA salts in peptide synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the preparation of Boc-amino acid DCHA salts and their subsequent conversion back to the free acid.

Protocol 1: Preparation of Boc-Amino Acid Dicyclohexylammonium Salt

This protocol describes the formation of the DCHA salt from the free Boc-amino acid, which is particularly useful if the free acid is obtained as an oil or an unstable solid after synthesis or deprotection.[4]

Materials:

-

Crude Boc-amino acid (as an oil)

-

Dicyclohexylamine (DCHA), 1 equivalent

-

Diethyl ether (ether)

-

Stirring apparatus

Procedure:

-

Dissolve the oily crude Boc-amino acid in diethyl ether.[4]

-

Slowly add one equivalent of dicyclohexylamine (DCHA) to the stirring solution.[4]

-

A precipitate of the DCHA salt will form upon addition of the DCHA.[4]

-

Continue stirring for 1-2 hours to ensure complete salt formation.

-

Collect the crystalline product by filtration.

-

Wash the collected crystals with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified Boc-amino acid DCHA salt under vacuum.

Protocol 2: Conversion of a DCHA Salt to the Free Acid for Synthesis

This protocol outlines the liberation of the free Boc-amino acid from its DCHA salt, a necessary step before its use in peptide synthesis.[5]

Materials:

-

Boc-amino acid DCHA salt

-

Ethyl acetate (or other suitable ether solvent)

-

10% Phosphoric acid solution

-

Water

-

Anhydrous sodium sulfate

-

Separatory funnel and standard laboratory glassware

Procedure:

-

Suspend 1 part of the Boc-amino acid DCHA salt in 5-10 volume parts of ethyl acetate in a separatory funnel.[5] For acid-labile protecting groups, it is advisable to use cold solvents (-20°C).[5]

-

Add 10% phosphoric acid solution while stirring or shaking until the DCHA salt is completely dissolved and two clear liquid phases are visible.[5]

-

Ensure the pH of the lower, aqueous phase is between 2 and 3.[5]

-

Separate the lower aqueous layer and discard it.

-

Wash the organic phase with an additional portion of 10% phosphoric acid solution.[5]

-

Wash the organic phase three times with water, or until the aqueous wash is neutral (pH ~7).[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Filter off the sodium sulfate and evaporate the solvent in vacuo to obtain the free Boc-amino acid, which will likely be an oil or foam.[5]

Note: It is crucial to avoid using hydrochloric acid for this conversion, as it forms the sparingly soluble dicyclohexylammonium chloride, which can complicate the purification process.[5]

Conclusion

The use of the dicyclohexylammonium counterion to form salts with Boc-amino acids represents a strategically sound approach to overcoming the inherent challenges of stability and handling associated with their free acid forms.[1] This conversion to a crystalline, stable solid not only enhances the shelf-life and purity of these critical reagents but also contributes to more reliable and reproducible outcomes in peptide synthesis.[2][6][7][8] The straightforward protocols for salt formation and subsequent liberation of the free acid make this an accessible and highly valuable technique for researchers, scientists, and drug development professionals.

References

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

-

Boc-L-a-aminobutyric acid dicyclohexylammonium salt | 34306-42-8. J&K Scientific. [Link]

-

L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]

-

In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. Reddit. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Conversion of a DCHA salt to the free acid - Bachem [bachem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. jk-sci.com [jk-sci.com]

Boc-4-aminobutyric acid CHA salt as a precursor for GABAergic compounds

An In-Depth Technical Guide on .

Executive Summary

γ -Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The development of GABAergic compounds—ranging from neuroactive prodrugs to complex proteolysis-targeting chimeras (PROTACs)—relies heavily on the availability of stable, highly pure synthetic precursors. Boc-4-aminobutyric acid cyclohexylamine (CHA) salt serves as a premier building block in these synthetic pathways[]. By temporarily masking the reactive γ -amine with a tert-butoxycarbonyl (Boc) group and stabilizing the aliphatic carboxylic acid as a CHA salt, chemists can achieve precise stoichiometric control and orthogonal reactivity during complex drug synthesis[2][3].

This whitepaper details the causality behind the physicochemical design of the CHA salt, outlines self-validating protocols for its use, and maps the mechanistic pathways of the GABAergic therapeutics derived from it.

Chemical Rationale: The Causality of the CHA Salt

In synthetic organic chemistry, the physical state of a reagent directly impacts the reliability of the reaction. Free aliphatic amino acids protected by a Boc group, such as free Boc-GABA-OH, often present as viscous oils or highly hygroscopic amorphous solids. This physical instability complicates accurate weighing, promotes degradation via moisture absorption, and hinders long-term storage[4].

The Cyclohexylamine (CHA) Advantage: To circumvent these issues, the free carboxylic acid is reacted with cyclohexylamine (CHA) to form a stable ammonium carboxylate salt[2][3].

-

Crystallization & Stability: The bulky, lipophilic cyclohexyl ring disrupts the chaotic intermolecular aggregation of the free aliphatic chain, directing the molecules into a highly ordered, thermodynamically stable crystal lattice[4].

-

Orthogonal Protection: The Boc group provides robust protection of the primary amine against nucleophiles and bases during peptide coupling or esterification. It remains completely stable under the mild conditions used to handle the CHA salt, yet can be cleanly cleaved later using strong acids like Trifluoroacetic acid (TFA) or Methanesulfonic acid (MsOH)[5][6].

Mechanistic Role in GABAergic Drug Design

Boc-GABA-OH is not a therapeutic agent itself; rather, it is a structural vehicle used to deliver the GABA moiety into complex molecular architectures.

1. GABAergic Prodrug Synthesis (BBB Penetration): Free GABA is highly hydrophilic and cannot efficiently cross the blood-brain barrier (BBB). To deliver GABA to the brain, it must be conjugated to a lipophilic carrier. For example, Perphenazine 4-aminobutyrate mesylate (CYP-1020) is a mutual prodrug synthesized by esterifying perphenazine with Boc-GABA-OH[5]. Once the prodrug crosses the BBB, endogenous esterases hydrolyze the ester bond, releasing active GABA and the D2 antagonist perphenazine directly into the central nervous system.

2. Hybrid Neurotherapeutics: Recent advancements in treating treatment-resistant depression involve dual-target molecules. Boc-GABA is coupled to various alcohol scaffolds using DCC/DMAP chemistry to create hybrid molecules that act as both 5-HT6 receptor antagonists and GABA-A receptor partial agonists, modulating neuroinflammation and depressive symptoms simultaneously[7].

3. PROTAC Linkers: Beyond neuropharmacology, the flexible 4-carbon aliphatic chain of Boc-GABA-OH is utilized as a structural linker in PROTACs. It is a critical component in the synthesis of UNC6852 , an EED-targeted PROTAC that exploits the ubiquitin-proteasome system to degrade target proteins[8].

Quantitative Data & Reagent Profiles

Table 1: Physicochemical Comparison of Boc-GABA Forms

| Property | Free Boc-GABA-OH | Boc-GABA-OH CHA Salt |

| Physical State | Viscous oil / Hygroscopic solid | Free-flowing crystalline powder |

| Storage Stability | Prone to degradation/moisture | Highly stable at 2-8 °C[] |

| Handling | Difficult to weigh accurately | Precise stoichiometric weighing |

| Direct Coupling | Yes | No (Requires prior desalting)[3] |

Table 2: Selected Target Compounds Derived from Boc-GABA

| Target Compound | Therapeutic Class / Application | Synthetic Role of Boc-GABA |

| CYP-1020 | Antipsychotic Prodrug | Esterified to perphenazine to enable BBB crossing[5]. |

| UNC6852 | Targeted Protein Degradation | Acts as a flexible PROTAC linker[8]. |

| 5-HT6/GABA-A Hybrids | Antidepressant | Coupled to benzimidazole derivatives to provide GABA-A agonism[7]. |

Self-Validating Experimental Protocols

To utilize the CHA salt in synthesis, it must first be converted back to the free acid, followed by immediate activation and coupling. The following protocols form a self-validating workflow.

Protocol 1: Desalting the CHA Salt (Liquid-Liquid Extraction)

Causality: The CHA salt cannot be directly used in coupling reactions because the cyclohexylammonium ion will compete or interfere with activation reagents. A weak acid wash is required to protonate the CHA without cleaving the acid-labile Boc group[3].

-

Dissolution: Suspend 1.0 eq of Boc-GABA-OH CHA salt in Dichloromethane (DCM).

-

Acidic Wash: Transfer to a separatory funnel and wash the organic layer three times with an equal volume of ice-cold 5% aqueous Potassium Hydrogen Sulfate ( KHSO4 )[3].

-

Validation Check: The aqueous layer should test highly acidic (pH ~2). The CHA is now partitioned into the aqueous layer as a sulfate salt.

-

-

Purification: Wash the DCM layer once with brine to remove residual water/salts.

-

Drying: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield the free Boc-GABA-OH.

Protocol 2: Synthesis of a GABAergic Ester Prodrug (DCC/DMAP Coupling)

Causality: Steglich esterification is ideal for coupling the free Boc-GABA-OH to complex, sterically hindered alcohols (e.g., perphenazine derivatives). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction and prevents side-product formation[5][7].

-

Reagent Mixing: Dissolve the target alcohol (1.0 eq) and freshly desalted free Boc-GABA-OH (1.1 eq) in dry DCM under an inert atmosphere[7].

-

Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq)[7].

-

Reaction: Stir at room temperature for 12 hours.

-

Validation Check: The reaction is visually validated by the precipitation of Dicyclohexylurea (DCU), an insoluble white byproduct of DCC activation.

-

-

Isolation: Filter off the DCU through a Celite pad. Concentrate the filtrate and purify the Boc-protected prodrug via silica gel chromatography.

Protocol 3: Global Deprotection

-

Cleavage: Treat the purified Boc-GABA-ester with a solution of Methanesulfonic acid (MsOH) in acetonitrile or 50% TFA in DCM for 30 minutes[5][9].

-

Causality: The acid protonates the tert-butyl oxygen, driving the release of isobutylene gas and CO2 , thereby unmasking the reactive primary amine of the GABA moiety[3].

-

-

Recovery: Evaporate the solvent to yield the final GABAergic prodrug as a stable mesylate or TFA salt.

Mechanistic Visualizations

Workflow for the conversion, activation, and coupling of Boc-GABA-OH CHA salt.

Mechanism of action for GABAergic prodrugs synthesized from Boc-GABA precursors.

References

-

[2] Disubstituted amino acids and methods of preparation and use thereof (US9845287B2). Google Patents.

-

[7] Dual Molecules Targeting 5-HT6 and GABA-A Receptors as a New Approach to Combat Depression Associated with Neuroinflammation. PMC (NIH). [Link]

-

[5] Perphenazine 4-aminobutyrate mesylate. Thomson Reuters / Portico. [Link]

-

[6] Houben-Weyl Methods in Organic Chemistry. Thieme Connect.[Link]

-

[4] Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

Sources

- 2. US9845287B2 - Disubstituted amino acids and methods of preparation and use thereof - Google Patents [patents.google.com]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Portico [access.portico.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Dual Molecules Targeting 5-HT6 and GABA-A Receptors as a New Approach to Combat Depression Associated with Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Thermal Stability and Degradation Profile of Boc-4-Aminobutyric Acid CHA Salt: A Comprehensive Technical Guide

Executive Summary

Boc-4-aminobutyric acid (Boc-GABA-OH) is a fundamental building block in the synthesis of peptidomimetics, neuroactive therapeutics, and specialized polymeric materials. However, in its free acid form, Boc-GABA-OH is prone to moisture absorption and thermal instability, complicating precise stoichiometric handling and long-term storage. Formulation as a cyclohexylamine (CHA) salt significantly enhances its physicochemical profile. This whitepaper provides an in-depth analysis of the thermal stability, mechanistic degradation pathways, and rigorous stability-indicating protocols for Boc-GABA-OH CHA salt, designed for drug development professionals and analytical scientists.

Physicochemical Rationale: The Role of the CHA Salt

The selection of the cyclohexylamine (CHA) salt form is a deliberate engineering choice driven by the need for structural stability. Free Boc-amino acids often exist as amorphous, hygroscopic solids or viscous oils. By reacting the carboxylic acid moiety of Boc-GABA-OH with cyclohexylamine, a robust ionic salt bridge is formed.

Causality in Formulation:

-

Crystallinity & Handling: The bulky aliphatic ring of the CHA counterion facilitates efficient crystal lattice packing, raising the melting point and yielding a free-flowing powder.

-

Thermal Shielding: The ionic interaction physically shields the carboxylate moiety, increasing the activation energy required for the thermolytic cleavage of the adjacent Boc group.

-

Hygroscopicity Reduction: The hydrophobic nature of the cyclohexyl ring repels ambient moisture, preventing premature hydrolytic degradation during standard storage.

Mechanisms of Thermal Degradation

Understanding the degradation profile is critical for establishing shelf-life and preventing the introduction of reactive impurities into synthetic workflows.

The tert-butoxycarbonyl (Boc) protecting group is inherently thermally labile. At elevated temperatures, typically exceeding 130°C to 150°C, the Boc group undergoes a thermolytic fragmentation mechanism[1]. This degradation pathway yields the free amine, isobutylene gas, and carbon dioxide[2]. Thermal de-Boc processes without catalytic assistance require a high activation energy, meaning the degradation is highly temperature-dependent and can be utilized in high-temperature continuous-flow systems[3].

In the specific case of Boc-GABA-OH CHA salt, thermal stress initiates a cascade of structural failures:

-

Salt Dissociation: The thermal energy overcomes the ionic bond, volatilizing the CHA counterion (Boiling Point ~134°C) and leaving the free Boc-GABA-OH.

-

Thermolytic De-Boc: The Boc group fragments, releasing isobutylene and CO2 .

-

Lactamization: The newly liberated 4-aminobutyric acid (GABA) intermediate is highly susceptible to intramolecular cyclization. The nucleophilic attack of the free amine on the carboxylic acid rapidly forms a thermodynamically stable 5-membered lactam ring, yielding 2-pyrrolidone and water.

Figure 1: Sequential thermal degradation pathway of Boc-GABA-OH CHA salt into 2-pyrrolidone.

Thermal Analysis & Quantitative Data

To accurately profile the stability of the API, thermal events must be mapped using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The table below summarizes the target quantitative data expected for high-purity Boc-GABA-OH CHA salt.

Table 1: Quantitative Thermal & Analytical Profiling Data

| Parameter | Analytical Technique | Expected Value / Range | Mechanistic Significance |

| Melting Point ( Tm ) | DSC | 165°C – 175°C | Sharp endotherm confirms the crystalline integrity of the CHA salt lattice. |

| Decomposition Onset ( Td ) | TGA | > 180°C | Marks the activation energy threshold for thermolytic Boc fragmentation. |

| Theoretical Mass Loss | TGA | ~33.1% | Corresponds to the stoichiometric evolution of isobutylene and CO2 . |

| Parent Mass (ESI-) | LC-MS | m/z 202.1 | Confirms intact Boc-GABA-OH carboxylate prior to degradation. |

| Lactam Mass (ESI+) | LC-MS | m/z 86.1 | Quantifies 2-pyrrolidone formation post-thermal stress. |

Experimental Protocol: Forced Degradation & Stability Testing

The International Council for Harmonisation (ICH) Q1A(R2) guidelines dictate that stability testing must provide evidence on how the quality of a drug substance varies under the influence of environmental factors to establish a definitive re-test period or shelf life[4].

The following step-by-step methodology establishes a self-validating, stability-indicating assay. It incorporates a positive control (acid hydrolysis) to ensure the analytical method is fully capable of resolving the specific degradants (GABA and 2-pyrrolidone) from the intact parent molecule.

Step-by-Step Methodology

Step 1: Sample Preparation & Batch Selection Select three primary batches of Boc-GABA-OH CHA salt to account for lot-to-lot variance. Accurately weigh 50 mg of each batch into separate, hermetically sealed amber glass vials (amber glass is utilized to isolate thermal variables by preventing photolytic interference).

Step 2: Accelerated Thermal Stress (Solid State) Place the sealed vials in a calibrated convection oven set to 105°C and 150°C. Pull samples at predefined time points: t=1,3,7, and 14 days. The 150°C condition is specifically designed to force the thermolytic de-Boc mechanism and subsequent lactamization.

Step 3: Hydrolytic Stress (Solution State / Positive Control) Dissolve 10 mg of the salt in 10 mL of 0.1 M HCl. Reflux the solution at 80°C for 24 hours. Causality: The tert-butyl carbamate bond is highly sensitive to acidic environments. Acid hydrolysis serves as a rapid, guaranteed method to cleave the Boc group, generating a high-concentration standard of the degradation products to validate the HPLC method's resolving power.

Step 4: Sample Reconstitution & Neutralization For solid-state samples, dissolve the stressed powder in HPLC-grade Acetonitrile:Water (50:50 v/v) to a final concentration of 1 mg/mL. For the hydrolytic solution samples, neutralize the pH to 7.0 using a 0.1 M NaOH buffer to instantly halt further degradation prior to column injection.

Step 5: HPLC-UV/MS Profiling Inject 10 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B). Monitor UV absorbance at 210 nm (optimal for amide/lactam bonds) and utilize Mass Spectrometry (ESI+ and ESI-) to quantify the loss of the parent mass (m/z 202.1) and the appearance of 2-pyrrolidone (m/z 86.1).

Figure 2: Stability-indicating experimental workflow aligned with ICH Q1A(R2) guidelines.

Conclusion

The formulation of Boc-4-aminobutyric acid as a cyclohexylamine (CHA) salt provides a critical buffer against ambient thermal and hydrolytic degradation. However, under extreme thermal stress (>130°C), the molecule will predictably degrade through salt dissociation, Boc fragmentation, and rapid lactamization into 2-pyrrolidone. By employing the ICH Q1A(R2) aligned forced degradation protocols outlined in this guide, analytical scientists can confidently map these degradation kinetics, ensuring the purity and efficacy of downstream synthetic applications.

References

-

[4] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

-

[1] Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances. Available at:[Link]

-

[3] Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

- 1. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]

Application Note: Boc-4-aminobutyric acid CHA salt in Drug Development and Discovery

[label="Resin-Bound Peptide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: PROTAC Linker Engineering, Peptidomimetics, and Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

Boc-4-aminobutyric acid (Boc-GABA-OH) is a highly versatile building block widely utilized in the synthesis of peptidomimetics, dendrimers, and targeted protein degraders (PROTACs). However, the free acid form presents significant handling challenges due to its low melting point and hygroscopic nature. Formulating this compound as a Cyclohexylamine (CHA) salt (CAS: 92208-79-2) fundamentally resolves these physical limitations, providing a stable, highly crystalline powder that ensures precise stoichiometric control. This guide details the physicochemical rationale, mechanistic applications, and self-validating protocols for utilizing Boc-GABA-OH CHA salt in advanced drug discovery workflows.

Physicochemical Rationale: The CHA Salt Advantage

In synthetic chemistry, the physical state of a reagent directly dictates the reliability of the reaction. Free Boc-GABA-OH has a melting point of 55–62 °C [1.3], meaning it frequently presents as a waxy, semi-solid, or oily substance at room temperature. This physical state makes it highly susceptible to moisture absorption and extremely difficult to weigh accurately.

By neutralizing the carboxylic acid with cyclohexylamine (CHA), the molecule forms a stable ionic lattice. This converts the waxy acid into a free-flowing, highly crystalline powder.

Quantitative Data Summarization

| Property | Boc-GABA-OH (Free Acid) | Boc-GABA-OH CHA Salt |

| CAS Number | 57294-38-9 | 92208-79-2 |

| Physical State | Low-melting solid / waxy | Highly crystalline powder |

| Melting Point | 55 - 62 °C[1] | > 150 °C (Typical for CHA salts) |

| Weighing Accuracy | Poor (Prone to clumping/static) | Excellent (Free-flowing) |

| Hygroscopicity | High | Negligible |

| Storage Requirement | -20 °C recommended[2] | Room temperature stable |

Causality Insight: Precise stoichiometry is the bedrock of high-yield peptide and PROTAC synthesis. A 5% weighing error due to moisture in the free acid can lead to incomplete couplings, generating deletion sequences or unreacted intermediates that are notoriously difficult to purify via preparative HPLC. The CHA salt eliminates this variable.

Application Spotlight: PROTAC Linker Engineering

Boc-GABA-OH is a critical linker precursor in the development of Proteolysis Targeting Chimeras (PROTACs). A premier example is UNC6852 , a bivalent chemical degrader targeting the Polycomb Repressive Complex 2 (PRC2)[3]. UNC6852 selectively degrades EED, EZH2, and SUZ12 by recruiting the von Hippel-Lindau (VHL) E3 ligase[3].

Why GABA? The gamma-aminobutyric acid moiety provides a highly flexible 4-carbon aliphatic chain. In PROTAC design, linker length is thermodynamically critical:

-

Too short: Induces severe steric clashes between the E3 ligase and the target protein, preventing ternary complex formation.

-

Too long: Increases the entropic penalty of folding, reducing the overall binding affinity. The 4-carbon chain of GABA perfectly balances these thermodynamic requirements, facilitating optimal spatial geometry for UNC6852[2].

Workflow for synthesizing bivalent PROTACs (e.g., UNC6852) using a Boc-GABA-OH linker.

Self-Validating Experimental Protocols

To utilize Boc-GABA-OH CHA salt in coupling reactions, the salt must first be removed (desalted) to prevent the cyclohexylamine from acting as a competing nucleophile during amide bond formation.

Protocol A: Quantitative Mild Desalting

Objective: Convert the stable CHA salt to the reactive free acid without compromising the acid-labile Boc protecting group.

Step-by-Step Methodology:

-

Suspension: Suspend 10 mmol of Boc-GABA-OH CHA salt in 50 mL of Ethyl Acetate (EtOAc).

-

Mild Acidification: Add 50 mL of 5% w/v aqueous Potassium Bisulfate ( KHSO4 ) or 0.5 M Citric Acid.

-

Mechanistic Causality: Strong acids (like HCl) will prematurely cleave the Boc group. KHSO4 provides a mildly acidic environment (pH ~2-3) that is perfectly calibrated to protonate the cyclohexylamine (rendering it water-soluble) while leaving the Boc group intact.

-

-

Phase Partitioning: Agitate the biphasic mixture vigorously in a separatory funnel for 5 minutes. The suspension will clear as the free acid partitions into the EtOAc layer and the CHA⋅KHSO4 salt dissolves in the aqueous layer.

-

Washing: Separate the organic layer. Wash it once with 30 mL of saturated aqueous NaCl (brine) to remove residual moisture.

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the free Boc-GABA-OH as a viscous oil or waxy solid.

System Validation: Spot the organic layer on a TLC plate (DCM:MeOH 9:1) and stain with Ninhydrin. The absence of a purple spot confirms the complete removal of the primary amine (CHA), validating that the reagent is ready for coupling.

Mild desalting workflow to isolate free Boc-GABA-OH without compromising the Boc group.

Protocol B: Solution-Phase Amide Coupling for Linker Attachment

Objective: Covalently attach the desalted Boc-GABA-OH to a target-binding ligand.

Step-by-Step Methodology:

-

Dissolution: Dissolve the amine-bearing target ligand (1.0 eq) and the freshly desalted Boc-GABA-OH (1.2 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.2 eq) followed dropwise by DIPEA (3.0 eq) at 0 °C.

-

Mechanistic Causality: HATU is selected over EDC/HOBt due to its superior kinetics in forming the active ester. DIPEA acts as a non-nucleophilic base to deprotonate the target amine and drive the reaction forward. The 0 °C initiation prevents exothermic side reactions.

-

-

Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quenching: Quench the reaction with saturated aqueous NH4Cl and extract with EtOAc.

System Validation: Monitor the reaction via LC-MS. The validation point is the complete disappearance of the starting amine peak and the emergence of a dominant peak corresponding to the [M+H]+ mass of the Boc-protected intermediate.

References

-

Gilman, L. (2020). UNC6852 is a Selective Rolycomb Repressive Complex 2 (PRC2) PROTAC Degrader. Cancer Research Network. Available at:[Link]

Sources

The Strategic Application of Boc-4-Aminobutyric Acid in the Development of GABA-B Receptor Modulators: A Methodological Guide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-(tert-Butoxycarbonyl)-4-aminobutyric acid (Boc-4-aminobutyric acid) in the synthesis of novel compounds targeting the γ-aminobutyric acid type B (GABA-B) receptor. Furthermore, it outlines detailed protocols for the pharmacological characterization of these synthesized ligands to determine their agonist or antagonist properties at the GABA-B receptor.

Introduction: The Rationale for a Protected Precursor in GABA-B Ligand Synthesis

The GABA-B receptor, a heterodimeric G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged synaptic inhibition in the central nervous system.[1][2][3] Its activation is implicated in a wide range of physiological processes, making it an attractive therapeutic target for conditions such as spasticity, anxiety, and addiction.[4][5] The endogenous ligand for the GABA-B receptor is GABA, a simple amino acid. Consequently, the design of novel agonists and antagonists often revolves around modifications of the GABA scaffold.

Boc-4-aminobutyric acid serves as an essential building block in this endeavor.[6][7] It is a derivative of GABA where the primary amine is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for synthetic chemists as it allows for selective modifications at the carboxylic acid terminus or other parts of a more complex molecule without unintended reactions at the highly reactive amino group. Following a synthetic sequence, the Boc group can be efficiently removed under acidic conditions to unmask the primary amine, a critical step for receptor recognition and binding. Therefore, while Boc-4-aminobutyric acid itself is not a direct agonist or antagonist of the GABA-B receptor, it is a pivotal precursor in the generation of potential modulators.

Part 1: Synthetic Strategy and Deprotection of Boc-4-Aminobutyric Acid Derivatives

The journey from Boc-4-aminobutyric acid to a pharmacologically active compound involves two key stages: its incorporation into a target molecule and the subsequent deprotection of the amino group.

The Role of Boc Protection in Synthesis

The Boc protecting group offers several advantages in a synthetic workflow:

-

Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for a broad scope of chemical transformations on other parts of the molecule.

-

Facile Removal: It can be cleaved under mild acidic conditions, which are typically orthogonal to many other protecting groups used in complex molecule synthesis.

-

Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of intermediates in organic solvents, facilitating purification.

Protocol for Boc Deprotection

A common and effective method for the removal of the Boc group is treatment with trifluoroacetic acid (TFA).

Materials:

-

Boc-protected compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected compound in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

Add cold diethyl ether to the residue to precipitate the deprotected compound, often as a TFA salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Part 2: Pharmacological Characterization of Novel GABA-B Receptor Ligands

Once a novel compound is synthesized and the amine is deprotected, a series of in vitro assays are necessary to determine its activity at the GABA-B receptor. The following protocols outline key experiments to classify a compound as an agonist, antagonist, or inactive.

GABA-B Receptor Signaling Pathway

Understanding the signaling cascade initiated by GABA-B receptor activation is fundamental to interpreting experimental data. The GABA-B receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits.[1][8] Ligand binding to the GABA-B1 subunit induces a conformational change that activates the associated Gi/o protein.[1][9] The G-protein then dissociates into its Gαi/o and Gβγ subunits, which mediate downstream effects.[9][10]

-

Gαi/o subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][11]

-

Gβγ subunit:

Radioligand Binding Assay

This assay determines the affinity of a test compound for the GABA-B receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A fixed concentration of a high-affinity radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626) is incubated with a membrane preparation expressing GABA-B receptors in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cells expressing recombinant GABA-B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

Membrane preparation (20-50 µg protein)

-

Radioligand (e.g., 1-2 nM [³H]CGP54626)

-

Increasing concentrations of the test compound or vehicle.

-

For non-specific binding, add a high concentration of a known GABA-B ligand (e.g., 10 µM GABA).

-

-

Incubate at room temperature for 60-90 minutes.

-

-

Termination and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

| Parameter | Description |

| IC₅₀ | The concentration of test compound that inhibits 50% of specific radioligand binding. |

| Ki | The inhibitory constant, representing the affinity of the test compound for the receptor. |

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a direct assessment of agonist efficacy.

Principle: In the presence of an agonist, the Gαi/o subunit of the G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.

Protocol:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

Assay:

-

In a 96-well plate, combine:

-

Membrane preparation (10-30 µg protein)

-

GDP (e.g., 10 µM)

-

[³⁵S]GTPγS (e.g., 0.1 nM)

-

For agonist testing: Increasing concentrations of the test compound.

-

For antagonist testing: A fixed concentration of a known agonist (e.g., GABA or baclofen) with increasing concentrations of the test compound.

-

-

Incubate at 30°C for 60 minutes.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration as in the binding assay.

-

Measure the bound [³⁵S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

For agonists, plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) values.

-

For antagonists, determine the shift in the agonist concentration-response curve to calculate the antagonist's affinity (pA₂ or Kb).

-

| Parameter | Description |

| EC₅₀ | The concentration of an agonist that produces 50% of the maximal response. |

| Emax | The maximum response produced by an agonist. |

| pA₂ / Kb | A measure of the affinity of a competitive antagonist. |

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique provides a direct measure of the physiological consequences of GABA-B receptor activation on neuronal excitability by recording ion channel activity.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a neuron expressing GABA-B receptors. The membrane patch is then ruptured to allow electrical access to the entire cell ("whole-cell" configuration). In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through ion channels are measured. GABA-B receptor agonists will typically induce an outward current due to the activation of GIRK channels or inhibit calcium currents. Antagonists will block these effects.

Protocol:

-

Cell Preparation: Use cultured neurons or acute brain slices known to express GABA-B receptors.

-

Recording Setup:

-

External Solution (ACSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, buffered with HEPES or NaHCO₃/CO₂).

-

Internal (Pipette) Solution: Containing a potassium-based salt (e.g., K-gluconate) to measure potassium currents, along with GTP and ATP to support G-protein signaling. For measuring calcium currents, a cesium-based internal solution is used to block potassium channels.

-

-

Recording Procedure:

-

Establish a whole-cell recording from a target neuron.

-

In voltage-clamp mode, hold the neuron at a potential of -60 mV.

-

Agonist Application: Apply the test compound via bath perfusion or a local puff application system. A GABA-B agonist will induce a slow, outward current.

-

Antagonist Application: Pre-incubate the cell with the test compound before co-applying it with a known GABA-B agonist. An antagonist will reduce or block the agonist-induced outward current.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the induced currents.

-

Construct concentration-response curves to determine the potency (EC₅₀) of agonists or the inhibitory potency (IC₅₀) of antagonists.

-

Conclusion

Boc-4-aminobutyric acid is an indispensable tool for the medicinal chemist aiming to develop novel GABA-B receptor modulators. Its use allows for the strategic synthesis of diverse chemical entities that, after deprotection, can be systematically evaluated for their pharmacological activity. The combination of binding and functional assays, culminating in electrophysiological characterization, provides a robust and self-validating workflow to identify and characterize new agonists and antagonists of the GABA-B receptor, paving the way for the development of novel therapeutics.

References

- Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). The GABAB receptors: from the cloning of the GABAB1 subunit to the complete understanding of the GABAB receptor system. Pharmacological Reviews, 56(3), 377-400.

- Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian γ-aminobutyric acidB receptors: structure, pharmacology and functions. Pharmacological Reviews, 54(2), 247-264.

- Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Current opinion in neurobiology, 21(2), 339-344.

- Gassmann, M., & Bettler, B. (2012). Regulation of GABAB receptor activity by auxiliary subunits. Trends in pharmacological sciences, 33(9), 455-463.

- Padgett, C. L., & Slesinger, P. A. (2010). GABAB receptor coupling to G-proteins and ion channels. Advances in pharmacology (San Diego, Calif.), 58, 123-147.

- Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. Cold Spring Harbor perspectives in biology, 8(11), a029648.

- Ulrich, D., & Bettler, B. (2007). GABAB receptors: synaptic functions and mechanisms of diversity. Current opinion in neurobiology, 17(3), 298-303.

- Frangaj, A., & Slesinger, P. A. (2022). GABAB Receptor Regulation of Neuronal Function and Plasticity. Annual review of pharmacology and toxicology, 62, 19-38.

- Terunuma, M. (2018). The GABAB receptor and its interacting proteins. Current opinion in pharmacology, 43, 1-7.

- Kaupmann, K., Malitschek, B., Schuler, V., Heid, J., Froestl, W., Beck, P., ... & Bettler, B. (1998). GABAB-receptor subtypes assemble into functional heteromeric complexes.

- Schwenk, J., Metz, M., Zolles, G., Turecek, R., Fritzius, T., Schulte, U., ... & Bettler, B. (2010). Native GABAB receptors are heteromultimers with a family of auxiliary subunits.

- Lafferty, D. J., & Slesinger, P. A. (2014). New insights into GABAB receptor signaling. The Journal of physiology, 592(14), 2899-2905.

- Cryan, J. F., & Kaupmann, K. (2005). Don't worry 'B' happy!: a role for GABAB receptors in anxiety and depression. Trends in pharmacological sciences, 26(1), 36-43.

-

Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Creative Bioarray. GTPγS Binding Assay. Retrieved from [Link]

-

Axol Bioscience. Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Journal of Visualized Experiments. Whole-cell Patch Clamp Recording of Spontaneous Postsynaptic Currents in Mouse Hippocampal Slices. Retrieved from [Link]

-

GABAB receptor signaling. (2023). Reactome. Retrieved from [Link]

-

GABAB receptors | G protein-coupled receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

- Rose, T. R., & Wickman, K. (2022). Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling. In Current Topics in Behavioral Neurosciences (Vol. 52, pp. 39-79). Springer, Cham.

Sources

- 1. neurology.org [neurology.org]

- 2. experts.umn.edu [experts.umn.edu]

- 3. GABAB receptors: physiological functions and mechanisms of diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of cell surface GABA(B) receptors: contribution to synaptic plasticity in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. GABA<sub>B</sub> receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. youtube.com [youtube.com]

- 10. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Basis of GABAB Receptor Regulation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interactions between GABA-B1 receptors and Kir 3 inwardly rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABAB receptor-mediated inhibition of Ca2+ currents and synaptic transmission in cultured rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Utilizing Boc-4-Aminobutyric Acid (Boc-GABA) as a Mechanistic Probe and Synthetic Precursor in Neurotransmitter Uptake Assays

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology.

Introduction & Rationale

Studying the kinetics of γ-aminobutyric acid (GABA) transporters (GAT1–4) is critical for developing therapeutics targeting epilepsy, neuropathic pain, and neurodegenerative diseases. GATs are sodium- and chloride-coupled symporters that strictly require the zwitterionic structure of GABA—specifically a free primary amine and a free carboxylate—for active translocation across the synaptic membrane.

-

Mechanistic Negative Control: By masking the positive charge and introducing significant steric bulk, Boc-GABA is physically barred from the GAT1 primary substrate site (S1). It serves as the definitive negative control in competitive radioligand uptake assays, validating that any observed transporter inhibition by novel drugs is specific to amine-pocket interactions rather than non-specific membrane disruption.

-

Synthetic Precursor: Direct conjugation of fluorophores to native GABA often yields mixed polymeric products. Boc-GABA enables targeted, site-specific conjugation at the carboxylate end (e.g., for dendrimer-GABA or fluorescent probes), followed by controlled amine deprotection to restore biological activity.

Mechanistic Causality: Why Boc-GABA Resists Translocation

To trust an experimental control, one must understand its structural causality. Recent structural studies, such as the 1, reveal that the native GABA amine group must sit proximal to the carbonyl oxygen of Ala455 and interact with Na+ at site 1[1]. Furthermore, 2 demonstrate that the amine forms a critical ionic contact with E101 during the transition to the inward-facing conformation[2].

The Boc group on Boc-GABA completely abolishes these electrostatic interactions. The bulky carbamate creates a severe steric clash within the S1 pocket, preventing the conformational shift from the outward-open to the inward-open state, thereby arresting transport.

Logical mechanism of GAT1 substrate recognition comparing native GABA and Boc-GABA.

Experimental Protocols

Protocol A:[3H]-GABA Competitive Uptake Assay in Rat Brain Synaptosomes

Objective: To validate the specificity of novel GAT inhibitors using Boc-GABA as a structural negative control. Self-Validating Design: If a test compound inhibits [3H]-GABA uptake but Boc-GABA does not, the test compound interacts specifically with the sterically restricted S1 pocket.

Step-by-step workflow for the [3H]-GABA competitive uptake assay in synaptosomes.

Step-by-Step Methodology:

-

Synaptosome Preparation: Isolate crude synaptosomes (P2 fraction) from the cerebral cortex of Sprague-Dawley rats via sucrose density gradient centrifugation. Resuspend in oxygenated Krebs-Ringer-HEPES (KRH) buffer (pH 7.4, containing 120 mM NaCl to provide the necessary Na+ gradient).

-

Pre-incubation: Aliquot 100 µL of synaptosomes (approx. 50 µg protein) into a 96-well plate. Add 10 µL of vehicle, Nipecotic Acid (positive control inhibitor, 10 µM), or Boc-GABA (negative control, 10 µM to 1 mM). Incubate at 37°C for 10 minutes.

-

Radioligand Addition: Initiate uptake by adding 10 µL of [3H]-GABA (final concentration 50 nM; specific activity ~30 Ci/mmol).

-

Incubation: Incubate exactly for 3 minutes at 37°C. (Causality Note: A 3-minute window ensures uptake is measured in the linear initial velocity phase before intracellular accumulation alters the gradient).

-

Termination & Filtration: Terminate the reaction by adding 800 µL of ice-cold KRH buffer. Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine) using a 96-well cell harvester. Wash filters three times with 1 mL ice-cold KRH buffer.

-

Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter.

Protocol B: Synthesis and Uptake of Fluorescent GABA Probes via Boc-GABA

Objective: To synthesize a fluorescent GABA analog for live-cell imaging of GAT activity. This protocol leverages established 3[3].

Step-by-Step Methodology:

-

Coupling: Dissolve Boc-GABA (1 eq) and a fluorophore-amine derivative (e.g., Cy5-amine, 1 eq) in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 24 hours in the dark.

-

Purification: Dialyze the mixture against DMF, followed by water, and lyophilize to obtain the Boc-protected Cy5-GABA conjugate.

-

Deprotection: Treat the conjugate with a Trifluoroacetic acid (TFA)/Dichloromethane (DCM) (1:1 v/v) mixture for 2 hours at room temperature. (Causality Note: This step removes the Boc group, liberating the free amine strictly required for GAT recognition). Evaporate the solvent under nitrogen.

-

Live-Cell Assay: Incubate GAT1-expressing HEK293 cells with 1 µM of the deprotected Cy5-GABA probe for 15 minutes. Wash extensively with PBS and image via confocal microscopy.

Data Presentation

The table below summarizes the expected quantitative outcomes when utilizing Boc-GABA alongside standard controls in a [3H]-GABA uptake assay.

| Compound | Assay Role | Expected IC50 (µM) | Vmax (% of Control) | Mechanistic Rationale |

| Native GABA | Substrate / Competitor | ~5 - 10 | 100% | Full zwitterionic interaction with S1 pocket[1]. |

| Nipecotic Acid | Positive Control Inhibitor | ~2 - 5 | < 5% | Competitively binds S1 pocket; blocks translocation[4]. |

| Boc-GABA | Negative Control | > 1000 | ~98% | Steric clash; lacks free amine for Na+ / Ala455 binding[1]. |

| Cy5-GABA (Deprotected) | Fluorescent Tracer | ~15 - 30 | ~85% | Free amine restored; bulky fluorophore slows Vmax but allows uptake[3]. |

References

-

Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism. National Institutes of Health (PMC). URL:[Link]

-

A Steered Molecular Dynamics Study of Binding and Translocation Processes in the GABA Transporter. PLOS One. URL:[Link]

-

Targeting Mitochondria in Tumor-Associated Macrophages using a Dendrimer-Conjugated TSPO Ligand that Stimulates Antitumor Signaling in Glioblastoma. National Institutes of Health (PMC). URL:[Link]

Sources

- 1. Cryo-EM structure of GABA transporter 1 reveals substrate recognition and transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Steered Molecular Dynamics Study of Binding and Translocation Processes in the GABA Transporter | PLOS One [journals.plos.org]

- 3. Targeting Mitochondria in Tumor-Associated Macrophages using a Dendrimer-Conjugated TSPO Ligand that Stimulates Antitumor Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

Application Note: Strategic Incorporation of Boc-4-Aminobutyric Acid (Boc-GABA-OH) in Peptide Library Synthesis

Introduction & Rationale

The design and synthesis of highly diverse peptide libraries require building blocks that not only introduce chemical diversity but also modulate the physicochemical properties of the resulting sequences. Boc-4-aminobutyric acid (Boc-GABA-OH, CAS: 57294-38-9) is a highly versatile, 4-carbon aliphatic amino acid derivative utilized extensively as a flexible spacer and structural linker[1].

Unlike standard α -amino acids, the γ -amino structure of GABA lacks a chiral center and provides significant conformational flexibility. In drug development, incorporating GABA into peptide libraries serves three primary functions:

-

Targeted Protein Degradation: Boc-GABA-OH acts as an optimal, flexible PROTAC linker, famously utilized in the synthesis of EED-targeted PROTACs like UNC6852[2].

-

Peptide Lipidization: GABA is frequently employed as a spacer to attach fatty acids to peptide backbones, mitigating steric hindrance and significantly enhancing the in vivo potency and half-life of peptide therapeutics[3].

-

Biosensor Development: The insertion of GABA into receptor peptides augments structural flexibility, improving the docking efficiency and sensitivity of peptide-based piezoelectric biosensors[4].

Mechanistic Insights: Why Boc-SPPS for GABA Incorporation?

While Fmoc-chemistry is standard for routine synthesis, Boc solid-phase peptide synthesis (SPPS) is often the preferred strategy for synthesizing complex, aggregation-prone peptide libraries.

The Causality of Experimental Choices:

-

In Situ Neutralization: Traditional SPPS involves deprotecting the amine, washing, neutralizing with a base, and then coupling. This prolonged exposure of the free amine can lead to inter-chain aggregation or base-catalyzed side reactions. By utilizing an in situ neutralization protocol (adding the base simultaneously with the activated Boc-GABA-OH), the free amine is immediately captured, driving the coupling kinetics forward and increasing efficiency in difficult sequences[5].

-

HATU Activation: GABA is a linear aliphatic chain and is generally less sterically hindered than α -amino acids. However, within the dense polymer matrix of a split-and-mix peptide library, diffusion rates drop. Utilizing HATU—a highly reactive aminium-based coupling reagent—ensures rapid formation of the active ester, overcoming local steric barriers[5].

-

Minimizing Deletion Sequences: Maintaining a coupling efficiency of >99% is paramount. Even a 2% drop in efficiency across a 10-mer library results in a massive accumulation of deletion sequences that are nearly impossible to separate during high-throughput screening[6].

Quantitative Data: Comparative Spacer Analytics

When designing a peptide library, the choice of spacer dictates the library's overall flexibility and aqueous solubility. The table below summarizes the quantitative and qualitative properties of common aliphatic and polyether spacers compared to GABA.

| Spacer / Linker | Chain Length | Structural Flexibility | Typical SPPS Coupling Efficiency | Primary Application in Libraries |

| Glycine (Gly) | 2-atom | High | >99.5% | Minimal steric hindrance spacer |

| β -Alanine ( β -Ala) | 3-atom | Moderate | >98.0% | Short, rigid structural spacer |

| GABA (4-aminobutyric acid) | 4-atom | High | >98.0% | PROTAC linkers, Lipidization[2],[3] |

| PEG2 | 8-atom | Very High | >95.0% | Solubility enhancement, long-range spacing |

Workflow Visualization

The following diagram illustrates the self-validating Boc-SPPS cycle optimized for the incorporation of Boc-GABA-OH into a growing peptide library.

Fig 1. Boc-SPPS workflow for GABA incorporation with self-validating Kaiser test.

Self-Validating Experimental Protocol: Boc-GABA-OH Coupling

This protocol describes the step-by-step in situ neutralization coupling of Boc-GABA-OH to a resin-bound peptide library.

Reagents Required:

-

Boc-GABA-OH ( ≥ 97% purity)[7]

-

Resin: PAM or MBHA resin (loading ∼ 0.5 mmol/g)

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection: 100% TFA (Trifluoroacetic acid)

-

Solvents: DMF (Peptide synthesis grade), DCM

Step 1: Resin Preparation & Boc Deprotection

-

Swelling: Transfer 1.0 g of the resin-bound peptide library to a fritted reaction vessel. Swell in DCM for 30 minutes. Mechanism: Solvating the polymer matrix expands the pores, maximizing the accessibility of reactive amine sites.

-

Deprotection: Drain the DCM. Add 10 mL of 100% TFA. Agitate for 1 minute, drain, and repeat with fresh TFA for 1 minute. Mechanism: Rapid, high-concentration acid treatment efficiently cleaves the N-terminal Boc group while minimizing side reactions[5].

-

Washing: Flow-wash the resin with DMF for 1 minute to remove residual TFA. Do not add base yet.

Step 2: In Situ Neutralization & Coupling

-

Pre-activation: In a separate vial, dissolve 2.0 mmol (4 equivalents relative to resin loading) of Boc-GABA-OH and 1.9 mmol (3.8 eq) of HATU in a minimal volume of DMF (approx. 4 mL).

-

Neutralization/Coupling: Add 5.0 mmol (10 eq) of DIEA directly to the resin vessel, and immediately add the pre-activated Boc-GABA-OH solution.

-

Agitation: Agitate the reaction mixture for 10–15 minutes at room temperature.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 × 10 mL) and DCM (3 × 10 mL).

Step 3: Self-Validation (The Kaiser Test)

To ensure the protocol is a self-validating system, a qualitative ninhydrin (Kaiser) test must be performed to verify >99% coupling efficiency[6].

-

Extract a few resin beads and place them in a glass test tube.

-

Add 2 drops each of:

-

Solution A: Ninhydrin in ethanol (5% w/v)

-

Solution B: Phenol in ethanol (80% w/v)

-

Solution C: Potassium cyanide in pyridine (0.001 M)

-

-

Heat the tube at 100°C for 3 minutes.

-

Interpretation & Causality:

-

Yellow/Colorless beads: Coupling is complete (>99.5%). The primary amine of the previous residue has been successfully acylated by Boc-GABA-OH. Proceed to the next synthesis cycle.

-

Blue beads/solution: Coupling is incomplete. The free primary amine reacted with ninhydrin to form Ruhemann's purple. Do not proceed. Recouple using fresh reagents or an alternative activator (e.g., DIC/HOAt) to force completion.

-

Step 4: Final Cleavage

Once the library synthesis is complete, the final peptides are cleaved from the solid support and globally deprotected using anhydrous Hydrogen Fluoride (HF) containing 5% p-cresol (scavenger) at 0°C for 1 hour[5].

References

-

Boc-γ-aminobutyric acid - Chem-Impex Source: chemimpex.com URL: 7[7]

-

Boc-GABA-OH 97 57294-38-9 - Sigma-Aldrich Source: sigmaaldrich.com URL: 1[1]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: peptide.com URL: 5[5]

-

CAS 57294-38-9: n-tert-Butoxycarbonyl-gamma-aminobutyric acid - CymitQuimica Source: cymitquimica.com URL: 2[2]

-

Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis - Benchchem Source: benchchem.com URL: 6[6]

-

Lipidization as a tool toward peptide therapeutics - PMC Source: nih.gov URL: 3[3]

-

Evaluation of Linkers' Influence on Peptide-Based Piezoelectric Biosensors' Sensitivity to Aldehydes in the Gas Phase - MDPI Source: mdpi.com URL:4[4]

Sources

- 1. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 57294-38-9: n-tert-Butoxycarbonyl-gamma-aminobutyric a… [cymitquimica.com]

- 3. Lipidization as a tool toward peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Linkers’ Influence on Peptide-Based Piezoelectric Biosensors’ Sensitivity to Aldehydes in the Gas Phase [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

Application Note: Solid-Phase Synthesis of GABA-Peptides Utilizing Boc-4-Aminobutyric Acid Cyclohexylamine (CHA) Salt

Introduction & Strategic Rationale

The incorporation of γ-aminobutyric acid (GABA) into synthetic peptides is a highly effective strategy in modern peptidomimetics. As a non-proteinogenic, highly flexible 4-carbon amino acid, GABA acts as a structural spacer, enhances metabolic resistance against exopeptidases, and facilitates the formation of novel secondary structures[1].

While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is widely utilized, the Boc (tert-butyloxycarbonyl) SPPS strategy remains indispensable for synthesizing aggregation-prone sequences, complex cyclic peptides, and peptide thioesters required for Native Chemical Ligation (NCL)[2].

The Chemical Imperative for the CHA Salt

Boc-4-aminobutyric acid (Boc-GABA-OH) in its free acid form is often an amorphous, hygroscopic solid or viscous oil, making precise stoichiometric weighing and long-term storage challenging. To circumvent this, the building block is commercially synthesized and supplied as a cyclohexylamine (CHA) salt . The CHA salt form converts the compound into a free-flowing, highly stable crystalline powder, drastically improving its handling properties and shelf-life[3].

However, the presence of the cyclohexylamine counterion introduces a critical synthetic challenge: it must be removed prior to coupling . If the CHA salt is directly subjected to activation reagents (e.g., HBTU, DIC), the highly nucleophilic primary amine of cyclohexylamine will compete with the resin-bound peptide, forming an irreversible cyclohexylamide byproduct and severely depressing coupling yields.

Physicochemical & Quantitative Data